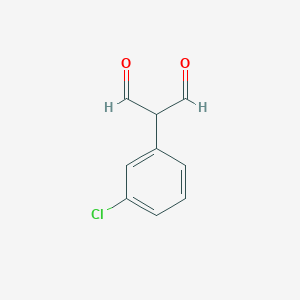
2-(3-Chlorophenyl)malonaldehyde
Descripción general
Descripción
2-(3-Chlorophenyl)malonaldehyde (2-CPM) is an organic compound composed of an aldehyde group bonded to a malononitrile group. It is a colorless liquid with a pungent odor and is mainly used as an intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. 2-CPM is also known as 2-chloro-3-hydroxymethylbenzaldehyde, 2-chlorophenylmalononitrile, and 3-chloro-2-hydroxybenzaldehyde.
Aplicaciones Científicas De Investigación
Synthetic Chemistry
2-(3-Chlorophenyl)malonaldehyde serves as a precursor or intermediate in synthetic chemistry, contributing to the development of complex organic molecules. For instance, it may be involved in reactions leading to the synthesis of heterocyclic compounds, such as quinolines, which have significant biological activities. The chemistry of chlorophenyl-substituted aldehydes like 2-(3-Chlorophenyl)malonaldehyde is crucial for constructing fused or binary heterocyclic systems with potential applications in pharmaceuticals and materials science (Hamama et al., 2018).
Photocatalysis
Research on compounds structurally related to 2-(3-Chlorophenyl)malonaldehyde, such as chlorophenols, has provided insights into photocatalytic degradation processes. These studies are relevant for environmental remediation, particularly in water treatment, where photocatalysis can be used to degrade toxic organic pollutants. The effectiveness of photocatalysis, often employing titanium dioxide (TiO2) doped with various metals, in degrading chlorophenols under visible light has been demonstrated, offering a sustainable approach to mitigate environmental pollution (Lin et al., 2018).
Environmental Science
The oxidation and degradation of chlorophenol compounds in environments such as water bodies have significant implications for environmental science. Studies on the kinetics and reaction products of chlorophenol oxidation, including those structurally related to 2-(3-Chlorophenyl)malonaldehyde, help in understanding the fate of such compounds in the environment. These insights are crucial for developing strategies for the removal of chlorinated organic pollutants from water and soil, contributing to the broader field of environmental remediation (Li et al., 1993).
Propiedades
IUPAC Name |
2-(3-chlorophenyl)propanedial | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-6,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHYLDNKLVUJAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395508 | |
| Record name | 2-(3-chlorophenyl)malonaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)malonaldehyde | |
CAS RN |
74963-16-9 | |
| Record name | Propanedial, 2-(3-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74963-16-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-chlorophenyl)malonaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Chlorophenyl)malondialdehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-dichloro-N-[(3,4-dichlorophenyl)carbamoyl]-4-methylpyridine-3-carboxamide](/img/structure/B1621580.png)
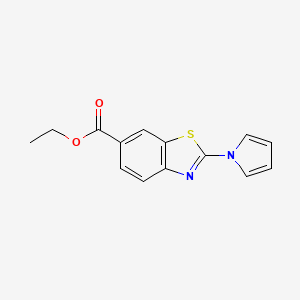
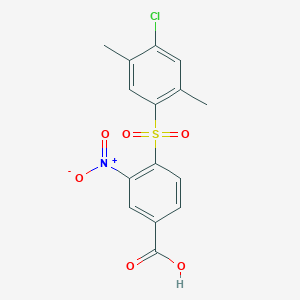
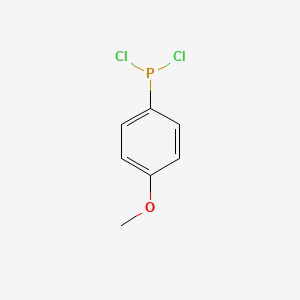
![2,2-Dimethyl-5-[(4-morpholino-3-nitrophenyl)methylene]-1,3-dioxane-4,6-dione](/img/structure/B1621587.png)
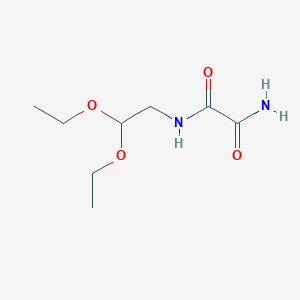
![1,14-Dimethyl-4,10-dioxatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B1621590.png)
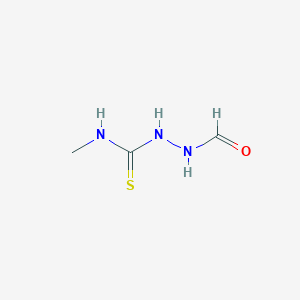
![2,5-dichloro-N-[(4-methylphenyl)carbamoyl]pyridine-3-carboxamide](/img/structure/B1621595.png)
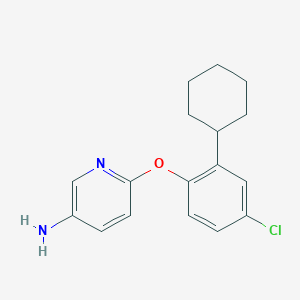
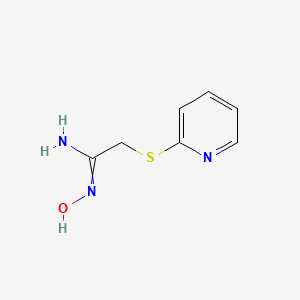
![Methyl 2-[(2-thienylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B1621599.png)
![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-one](/img/structure/B1621600.png)
![1-[5-(3-Chloro-4-fluorophenyl)-2-furyl]ethan-1-one](/img/structure/B1621601.png)